molecular formula C4H7FN2O3 B12845228 beta-Fluoro-betaureido-propionic acid

beta-Fluoro-betaureido-propionic acid

Cat. No.: B12845228
M. Wt: 150.11 g/mol
InChI Key: CIBMHQUMVUQOGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyl-2-fluoro-beta-alanine typically involves the reaction of 2-fluoro-beta-alanine with a carbamoylating agent under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified using standard techniques such as crystallization or chromatography .

Industrial Production Methods: Industrial production of N-Carbamoyl-2-fluoro-beta-alanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: N-Carbamoyl-2-fluoro-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-carbamoyl-2-fluoro-beta-alanine oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: N-Carbamoyl-2-fluoro-beta-alanine is unique due to its specific fluorine substitution and carbamoyl group, which confer distinct chemical and biological properties. Its role as a metabolite of Capecitabine and its potential therapeutic applications in cancer treatment further highlight its significance .

Properties

Molecular Formula

C4H7FN2O3

Molecular Weight

150.11 g/mol

IUPAC Name

3-(carbamoylamino)-3-fluoropropanoic acid

InChI

InChI=1S/C4H7FN2O3/c5-2(1-3(8)9)7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)

InChI Key

CIBMHQUMVUQOGK-UHFFFAOYSA-N

Canonical SMILES

C(C(NC(=O)N)F)C(=O)O

Origin of Product

United States

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